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Compound of Interest

Compound Name: 3-Ethyl-4-octanone

Cat. No.: B1595360

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the ketone 3-Ethyl-4-octanone (C10H200, Molar Mass: ~156.27 g/mol ). The information
presented herein is crucial for the accurate identification, characterization, and quality control of
this compound in research and industrial applications. This document details the mass
spectrometry, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy,
and ultraviolet-visible (UV-Vis) spectroscopy data, along with the experimental protocols for
these techniques.

Mass Spectrometry

Mass spectrometry of 3-Ethyl-4-octanone provides valuable information about its molecular
weight and fragmentation pattern, aiding in its structural elucidation. The electron ionization (El)
mass spectrum is characterized by a molecular ion peak and several key fragment ions
resulting from predictable cleavage patterns of ketones.

Data Presentation: Mass Spectrometry Data for 3-Ethyl-4-octanone
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Note: The relative intensities are qualitative and can vary depending on the instrument and
experimental conditions.

Experimental Protocol: Electron lonization Mass Spectrometry (EI-MS)

A sample of 3-Ethyl-4-octanone is introduced into the ion source of a mass spectrometer,
typically via gas chromatography (GC) for separation and purification. In the ion source, the
sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This
causes the removal of an electron from the molecule, forming a molecular ion (M*e). The
excess energy imparted to the molecular ion leads to its fragmentation into smaller, charged
ions and neutral fragments. These ions are then accelerated into a mass analyzer, which
separates them based on their mass-to-charge ratio (m/z). A detector then records the
abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of 3-Ethyl-4-
octanone by providing information about the chemical environment of the hydrogen (*H) and
carbon (3C) atoms.
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'H NMR Spectroscopy

The *H NMR spectrum of 3-Ethyl-4-octanone is predicted to show distinct signals for the
different types of protons in the molecule. The chemical shifts are influenced by the proximity to
the electron-withdrawing carbonyl group.

Data Presentation: Predicted *H NMR Data for 3-Ethyl-4-octanone
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Figure 1: Chemical structure of 3-
Ethyl-4-octanone with proton assignments for *H NMR.

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the number of non-equivalent carbon atoms
and their chemical environment. The carbonyl carbon is characteristically found at a high
chemical shift (downfield).

Data Presentation: Predicted 3C NMR Data for 3-Ethyl-4-octanone
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l=.Chemical structure of 3-Ethyl-4-octanone with carbon assignments Figure 2: Chemical
structure of 3-Ethyl-4-octanone with carbon assignments for 13C NMR.

Experimental Protocol: NMR Spectroscopy

A small amount of the purified 3-Ethyl-4-octanone is dissolved in a deuterated solvent (e.g.,
CDCIs) and placed in an NMR tube. The tube is then inserted into the strong magnetic field of
an NMR spectrometer. The sample is irradiated with short pulses of radiofrequency waves,
which excite the atomic nuclei. As the nuclei relax back to their ground state, they emit
radiofrequency signals that are detected and converted into an NMR spectrum. For 13C NMR,
broadband proton decoupling is often used to simplify the spectrum by removing the carbon-
proton couplings, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 3-Ethyl-4-octanone is dominated by a strong absorption band corresponding to
the stretching vibration of the carbonyl group.

Data Presentation: IR Spectroscopy Data for 3-Ethyl-4-octanone

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1595360?utm_src=pdf-body
https://www.benchchem.com/product/b1595360?utm_src=pdf-body
https://www.benchchem.com/product/b1595360?utm_src=pdf-body
https://www.benchchem.com/product/b1595360?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment
~2960-2870 Strong C-H stretching (alkane)
~1715 Strong C=0 stretching (ketone)
~1460 Medium C-H bending (methylene)
~1380 Medium C-H bending (methyl)

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

A small drop of neat 3-Ethyl-4-octanone is placed between two salt plates (e.g., NaCl or KBr)
to create a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can
be used, where a drop of the sample is placed directly on the ATR crystal. The sample is then
irradiated with a broad range of infrared light. The molecules absorb specific frequencies of IR
radiation that correspond to the vibrational energies of their bonds. The transmitted light is
detected and a Fourier transform is applied to the signal to generate the infrared spectrum,
which is a plot of absorbance or transmittance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Aliphatic ketones like 3-Ethyl-4-octanone exhibit a weak absorption in the ultraviolet region
due to the n — 1t* electronic transition of the carbonyl group.

Data Presentation: UV-Vis Spectroscopy Data for 3-Ethyl-4-octanone (in a non-polar solvent)
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Experimental Protocol: UV-Vis Spectroscopy

A dilute solution of 3-Ethyl-4-octanone is prepared in a suitable UV-transparent solvent (e.g.,
hexane or ethanol). The solution is placed in a quartz cuvette, and the cuvette is inserted into a
UV-Vis spectrophotometer. The instrument passes a beam of UV-Vis light through the sample
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and measures the amount of light absorbed at each wavelength. The resulting UV-Vis
spectrum is a plot of absorbance versus wavelength.

Visualization of Spectroscopic Identification
Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of 3-

Ethyl-4-octanone.
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Caption: Workflow for the spectroscopic identification of 3-Ethyl-4-octanone.

» To cite this document: BenchChem. [Spectroscopic Profile of 3-Ethyl-4-octanone: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1595360#spectroscopic-data-of-3-ethyl-4-octanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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